N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a furan-2-carboxamide group and a 4-methylpiperazin-1-yl moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject for medicinal chemistry and pharmacological studies.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These pathways are critical for cell signaling, which is fundamental in innate immunity, inflammation, and hematopoiesis . Dysregulation of these pathways is frequently observed in immune disease and cancer .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinases, leading to the modulation of growth factors. This can have significant effects at the molecular and cellular levels, potentially influencing the progression of diseases such as leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Substitution with 4-Methylpiperazine: The pyrimidine core is then reacted with 4-methylpiperazine, often using a nucleophilic substitution reaction. This step may require a catalyst or a base to facilitate the reaction.
Attachment of the Furan-2-Carboxamide Group: Finally, the furan-2-carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) and a coupling agent such as HOBt or DMAP to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the furan moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Studies: The compound is used to investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, assessing its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but features a phenyl group instead of a furan moiety.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound has a boronic acid group instead of a furan-2-carboxamide group.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan-2-carboxamide group, in particular, may contribute to unique binding interactions and biological activities not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-4-6-19(7-5-18)14-15-9-11(10-16-14)17-13(20)12-3-2-8-21-12/h2-3,8-10H,4-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBFBKBMZYACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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